molecular formula C17H25NO4 B13510454 2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid

2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No.: B13510454
M. Wt: 307.4 g/mol
InChI Key: PXMNZUAAPPDZPP-UHFFFAOYSA-N
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Description

2-Benzyl-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid is a compound that belongs to the class of amino acids protected by tert-butoxycarbonyl (Boc) groups. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the desired peptide .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18-11-7-10-14(15(19)20)12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

PXMNZUAAPPDZPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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